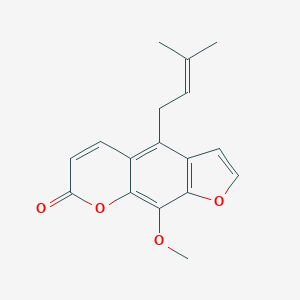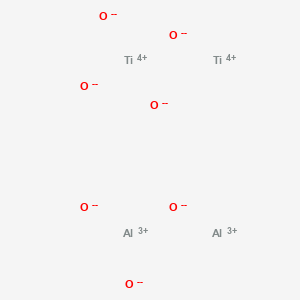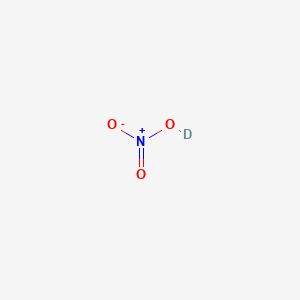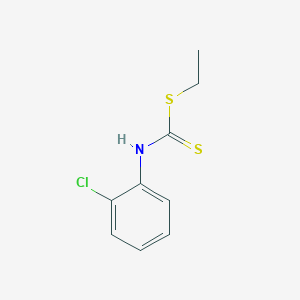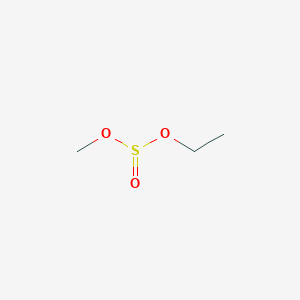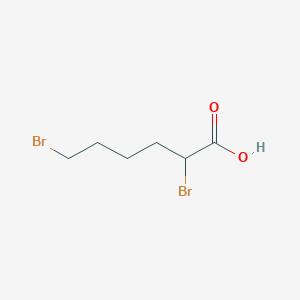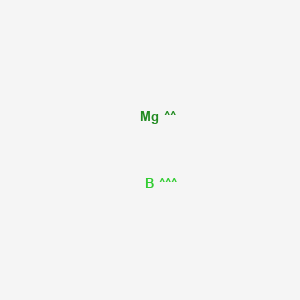
boron;magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
boron;magnesium is an inorganic compound with the chemical formula MgB₂. It is a dark gray, water-insoluble solid that has garnered significant attention due to its superconducting properties. This compound becomes superconducting at a critical temperature of 39 K (−234 °C), which is the highest among conventional superconductors .
Preparation Methods
boron;magnesium can be synthesized through various methods. One common method is the solid-state reaction, where magnesium and boron powders are mixed and heated to high temperatures. Another method involves the magnesiothermic reduction of boron oxide. Industrial production methods include the powder-in-tube technique, internal magnesium diffusion, and hybrid physical-chemical vapor deposition .
Chemical Reactions Analysis
boron;magnesium undergoes several types of chemical reactions, including oxidation and reduction. It can react with hydrochloric acid to form magnesium chloride and hydrogen gas. Common reagents used in these reactions include acids and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
boron;magnesium has a wide range of scientific research applications. It is used in the development of superconducting magnets for MRI machines, as well as in the fields of chemistry and materials science for its catalytic properties. Additionally, it is utilized in the production of high-temperature thermoelectric materials and as a component in propellants, pyrotechnics, and explosives .
Mechanism of Action
The superconducting properties of magnesium boride are primarily due to its unique electronic structure. The compound has two types of electrons at the Fermi level, with one type being much more strongly superconducting than the other. This dual behavior is described by the BCS theory of superconductivity, which explains how electron pairs form and move without resistance .
Comparison with Similar Compounds
boron;magnesium is unique among borides due to its high critical temperature for superconductivity. Similar compounds include other metal borides such as titanium boride and zirconium boride, which also have high hardness and thermal stability but do not exhibit superconducting properties at such high temperatures. Magnesium borates, which include magnesium, boron, oxygen, and hydrogen, are known for their strong thermoluminescence and mechanical properties .
Properties
CAS No. |
12795-15-2 |
|---|---|
Molecular Formula |
BMg |
Molecular Weight |
35.12 g/mol |
IUPAC Name |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
InChI Key |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
Canonical SMILES |
[B].[Mg] |
Synonyms |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



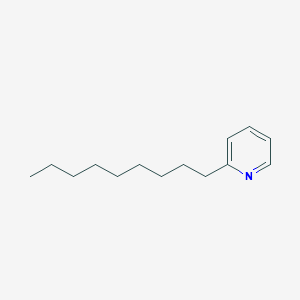
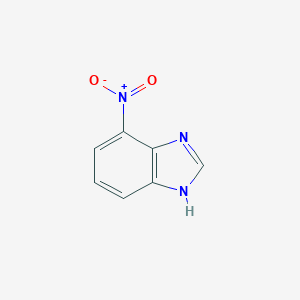
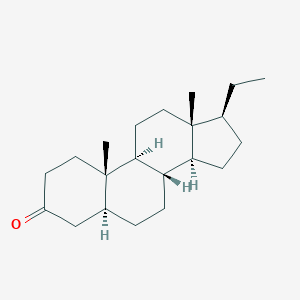
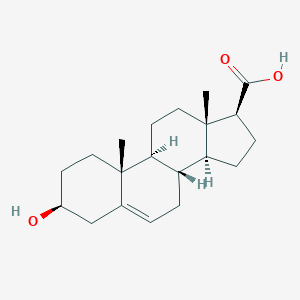
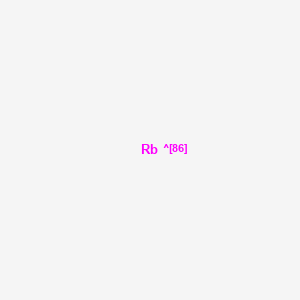

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)
